(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid
Description
(Z)-4-[(2-Methylpropan-2-yl)oxy]but-2-enoic acid is a substituted but-2-enoic acid derivative featuring a tert-butoxy group at the 4-position. The compound’s Z-configuration indicates that the higher-priority substituents on the double-bonded carbons (C2 and C3) are on the same side. This structural arrangement influences its stereochemical properties and reactivity. The tert-butoxy group (C(CH₃)₃O-) is a bulky, electron-donating substituent that impacts solubility, stability, and intermolecular interactions.
Applications of this compound are likely tied to its functional groups. The carboxylic acid moiety enables participation in acid-base reactions, while the tert-butoxy group may confer steric hindrance, affecting its role in catalysis or pharmaceutical intermediates.
Properties
IUPAC Name |
(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)11-6-4-5-7(9)10/h4-5H,6H2,1-3H3,(H,9,10)/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGSSMIXRKDQLG-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid typically involves the esterification of but-2-enoic acid with 2-methylpropan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of (Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to accelerate the esterification reaction. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the but-2-enoic acid backbone to a single bond, forming saturated derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid involves its interaction with various molecular targets, depending on the context of its use. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active acid form. This hydrolysis can trigger downstream effects, such as the activation of signaling pathways or the inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of (Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid with two analogs: (2Z)-4-[(1-methylethyl)amino]-4-oxobut-2-enoic acid () and (2Z)-4-methoxy-4-oxobut-2-enoic acid (). Key differences lie in substituent identity, polarity, and steric effects.
Structural and Functional Group Analysis
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| (Z)-4-[(2-Methylpropan-2-yl)oxy]but-2-enoic acid | tert-butoxy (C₄H₉O) | C₉H₁₄O₄* | ~186.20* | Carboxylic acid, ether, alkene |
| (2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid | isopropylamino (C₃H₇N) | C₇H₁₁NO₃ | 157.17 | Carboxylic acid, amide, alkene |
| (2Z)-4-Methoxy-4-oxobut-2-enoic acid | methoxy (CH₃O) | C₅H₆O₄ | 130.10 | Carboxylic acid, ester, alkene |
*Estimated based on structural analogy.
Physicochemical Properties
*Inferred from substituent properties.
Biological Activity
(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid, also known as a derivative of butenoic acid, is a compound with notable biological activity. Its unique structure allows it to participate in various biochemical pathways, making it a subject of interest in both academic and industrial research.
The compound possesses the following chemical characteristics:
- Molecular Formula : C₇H₁₄O₃
- Molecular Weight : 142.18 g/mol
- IUPAC Name : (Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid
The biological activity of (Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid primarily arises from its ester group, which can be hydrolyzed by esterases. This hydrolysis releases the active acid form, facilitating interactions with various molecular targets in biological systems. The compound is notably used to study enzyme-catalyzed reactions involving ester hydrolysis, providing insights into metabolic pathways and enzyme functions.
Biological Activities
- Enzyme Interaction : The compound serves as a substrate for various enzymes, particularly esterases, leading to significant implications in metabolic studies and enzyme kinetics.
- Signaling Pathways : Hydrolysis of the ester group can activate or inhibit specific signaling pathways, influencing cellular responses and regulatory mechanisms.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of butenoic acids exhibit antimicrobial properties, although specific data on this compound's efficacy against pathogens is limited.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Substrate | Serves as a substrate for esterase enzymes | |
| Signaling Activation | Potential to activate signaling pathways | |
| Antimicrobial Potential | Exhibits antimicrobial properties (limited data) |
Case Study: Enzyme-Catalyzed Reactions
In a controlled laboratory setting, (Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid was utilized to investigate the kinetics of esterase-catalyzed hydrolysis. The study revealed that the compound significantly influenced the reaction rates, demonstrating its utility as a model substrate for kinetic studies in enzymology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
